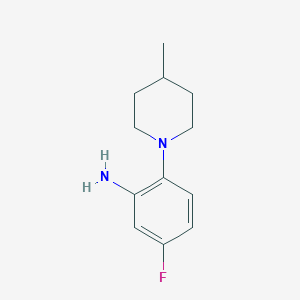

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Vue d'ensemble

Description

The compound 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a fluorinated aniline derivative. While the specific compound is not directly discussed in the provided papers, they offer insights into the synthesis, properties, and applications of structurally related fluorinated anilines and their derivatives. These compounds are of interest due to their potential photophysical properties and applications in various fields, including as intermediates in pharmaceuticals and as components in fluorescent materials.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives involves several steps, including fluorination, substitution, and reduction reactions. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, starts with 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, achieving an overall yield of about 50% . Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines involves a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which is obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate under "minimalist" conditions to ensure successful amination .

Molecular Structure Analysis

The molecular structure of fluorinated aniline derivatives is characterized by the presence of fluorine atoms, which can significantly influence the reactivity and photophysical properties of the compounds. For example, the incorporation of a fluorine atom into the position 4 of an aniline fragment in 5-p-tolylbipyridines causes a small bathochromic shift of emission maximum, indicating changes in the electronic structure due to the fluorine substitution .

Chemical Reactions Analysis

Fluorinated anilines participate in various chemical reactions, including ipso-substitution, aza-Diels–Alder reactions, and palladium-catalyzed amination. The presence of fluorine atoms can affect the reactivity of these compounds. For instance, the reaction cannot be realized if a nitro group is present in the ortho-position or two fluorine atoms occupy the ortho-positions in aniline . These reactions are crucial for the synthesis of complex fluorinated structures and their subsequent applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the number and position of fluorine atoms. Fluorine substitution can lead to shifts in emission maxima and changes in quantum yield, as well as solvatochromism, which is the change in color with the polarity of the solvent . These properties are important for the design of materials with specific optical characteristics, such as fluorescent dyes and sensors.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Rapid Synthesis of Benzimidazoles : A study by Menteşe et al. (2015) discusses the synthesis of a new series of benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is prepared from the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline. This method employs microwave irradiation for efficiency (Menteşe et al., 2015).

- Antimicrobial Activity of Schiff’s Base Derivatives : Mistry et al. (2016) synthesized derivatives of 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and found them to have significant antimicrobial activity. These derivatives include substituted anilines, highlighting the compound's potential in developing new antimicrobial agents (Mistry et al., 2016).

- Synthesis of Chiral Substituted Indoline : Sequeira et al. (2012) reported the multigram synthesis of a chiral substituted indoline, emphasizing the compound's potential in creating complex molecular structures for various applications (Sequeira et al., 2012).

Fluorescence and Quantum Chemical Studies

- Fluorescence Quenching Studies : Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in different alcohols, shedding light on the compound's role in fluorescence-based sensing and analysis (Geethanjali et al., 2015).

- Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on aniline derivatives, including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, to evaluate their potential as kinase inhibitors. This illustrates the compound's application in drug discovery and molecular modeling (Caballero et al., 2011).

Pharmacological Research

- Behavioral Profile Studies : Vanover et al. (2006) explored the behavioral and pharmacological properties of compounds including N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, demonstrating the importance of aniline derivatives in pharmacological research (Vanover et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-fluoro-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGFPBUSUCAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246479 | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | |

CAS RN |

869943-97-5 | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1320156.png)

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)